Allyl 1-pyrrolidinecarbodithioate
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Overview
Description
Allyl 1-pyrrolidinecarbodithioate: is an organic compound with the molecular formula C8H13NS2. This compound is also known by other names such as pyrrolidinodithiocarbamic acid allyl ester and allyl pyrrolidinodithiocarbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl 1-pyrrolidinecarbodithioate typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with allyl bromide . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate intermediate. The esterification step is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Allyl 1-pyrrolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the compound can yield thiols or disulfides, depending on the reducing agent used
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Allyl 1-pyrrolidinecarbodithioate is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a chemotherapeutic agent for cancer treatment .
Industry: In industrial applications, this compound is used in the production of rubber chemicals and as a stabilizer in polymer formulations .
Mechanism of Action
The mechanism of action of allyl 1-pyrrolidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity . This interaction is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the activity of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
- Pyrrolidinecarbodithioic acid methyl ester
- Pyrrolidinecarbodithioic acid ethyl ester
- Pyrrolidinecarbodithioic acid propyl ester
Comparison: Allyl 1-pyrrolidinecarbodithioate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity compared to its methyl, ethyl, and propyl counterparts . The allyl group allows for additional synthetic versatility, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl pyrrolidine-1-carbodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-2-7-11-8(10)9-5-3-4-6-9/h2H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCWIUHBJJDNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=S)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341704 |
Source
|
Record name | Allyl 1-pyrrolidinecarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-13-3 |
Source
|
Record name | Allyl 1-pyrrolidinecarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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